molecular formula C20H20N2O4S2 B277700 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one

2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No. B277700
M. Wt: 416.5 g/mol
InChI Key: BDPMTDZIHHDITN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one, also known as DMET, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential applications in cancer therapy. DMET is a thiazolidinone derivative that exhibits a unique structure and possesses a range of biological activities that make it an attractive candidate for drug development.

Mechanism Of Action

2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, such as Akt and ERK. 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one also activates the p53 pathway, which is a tumor suppressor that regulates cell cycle progression and DNA repair.
Biochemical and Physiological Effects:
2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one has been shown to have low toxicity in normal cells, while exhibiting potent anti-cancer activity in tumor cells. It has been reported to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of genes involved in tumor progression. 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin.

Advantages And Limitations For Lab Experiments

One advantage of 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one is its high degree of purity, which makes it suitable for use in preclinical studies. Its low toxicity in normal cells also makes it a promising candidate for further development as a cancer therapy. However, the limitations of 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one include its limited solubility in water, which may affect its bioavailability, and its relatively short half-life, which may require frequent dosing.

Future Directions

There are several future directions for research on 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one. One potential application is in combination therapy with other anti-cancer drugs, which may enhance its efficacy and reduce the risk of drug resistance. Another direction is in the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one's anti-cancer effects and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one involves the condensation of 2,3-dimethoxybenzaldehyde with 6-ethoxy-2-mercaptobenzothiazole and subsequent cyclization with thioglycolic acid. The reaction yields 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one as a white crystalline solid with a high degree of purity.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one has also demonstrated anti-angiogenic activity, which inhibits the growth of new blood vessels that supply nutrients to tumors.

properties

Product Name

2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O4S2/c1-4-26-12-8-9-14-16(10-12)28-20(21-14)22-17(23)11-27-19(22)13-6-5-7-15(24-2)18(13)25-3/h5-10,19H,4,11H2,1-3H3

InChI Key

BDPMTDZIHHDITN-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=C(C(=CC=C4)OC)OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.